molecular formula C20H16O7 B1665840 Averufin CAS No. 14016-29-6

Averufin

Katalognummer B1665840
CAS-Nummer: 14016-29-6
Molekulargewicht: 368.3 g/mol
InChI-Schlüssel: RYFFZJHGQCKWMV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Averufin is a red pigment produced by Aspergillus versicolor . It has a molecular formula of C20H16O7 and a molecular weight of 368.3 . It is also produced by Aspergillus parasiticus .


Synthesis Analysis

Averufin is a key intermediate in the biosynthesis of aflatoxins . The conversion from norsolorinic acid (NOR) to averufin (AVF) involves several enzymatic steps . Two total syntheses of averufin have been described, proceeding through a common intermediate and predicated on the efficient introduction of isotopic labels at side-chain and nuclear sites for the purpose of biosynthetic investigations of aflatoxin B1 .


Molecular Structure Analysis

The systematic name of Averufin is 2,6-Epoxy-2H-anthra[2,3-b]oxocin-8,13-dione, 3,4,5,6-tetrahydro-7,9,11-trihydroxy-2-methyl-, (2S,6S)- . Its molecular structure can be found in various chemical databases .


Chemical Reactions Analysis

The conversion of precursors to aflatoxins involves several major steps, one of which is the formation of averufin . The conversion from NOR to AVF involves several enzymatic steps .


Physical And Chemical Properties Analysis

Averufin is a red pigment with a molecular weight of 368.3 . Its physical and chemical properties are likely to be influenced by its molecular structure .

Wissenschaftliche Forschungsanwendungen

Mitochondrial Respiration and Toxicity Studies

Averufin, an anthraquinone mycotoxin produced by Aspergillus species, has been extensively studied for its effects on mitochondrial respiration. Kawai et al. (1984) demonstrated that averufin uncouples oxidative phosphorylation in rat liver mitochondria, highlighting its potential as a tool for understanding mitochondrial function and its disruption (Kawai et al., 1984). Additional research by Kawai, Hamasaki, and Nozawa (1988) focused on the specific interaction of averufin with the ubiquinol-cytochrome c reductase complex in mitochondria, offering insights into the molecular mechanisms of mitochondrial inhibition (Kawai, Hamasaki, & Nozawa, 1988).

Aflatoxin Biosynthesis

Averufin plays a critical role in the biosynthesis of aflatoxins, toxic compounds produced by certain Aspergillus fungi. Studies on Aspergillus nidulans and Aspergillus parasiticus have utilized averufin to elucidate the biosynthetic pathway of aflatoxins. Wunch, Bennett, and Bhatnagar (1992) highlighted the usefulness of averufin in genetic studies of aflatoxin biosynthesis due to its bright orange color and role as an intermediate in the pathway (Wunch, Bennett, & Bhatnagar, 1992). Additionally, Townsend and Davis (1983) synthesized A-Ring [13C]-labelled averufin to study its incorporation into aflatoxin B1, providing evidence supporting current biogenetic theories of aflatoxin synthesis (Townsend & Davis, 1983).

Structural Analysis

The crystal structure of averufin was determined by Katsube et al. (1972), contributing to the understanding of its molecular configuration. This study identified the space group and dimensions of the averufin crystal, aiding in the accurate identification of this molecule (Katsube et al., 1972).

Potential Therapeutic Applications

Recent studies have explored the potential therapeutic applications of averufin. Sharma et al. (2019) investigated the inhibitory potential of averufin against key targets in Mycobacterium tuberculosis, suggesting its role as a promising natural anti-TB lead (Sharma et al., 2019).

Zukünftige Richtungen

Averufin has been suggested as a potential inhibitor of Mycobacterium tuberculosis mycolic acid pathway . This suggests that averufin could emerge as a promising dual-targeted, novel natural anti-TB lead in the future .

Eigenschaften

IUPAC Name

(1S,17S)-3,7,9-trihydroxy-17-methyl-16,21-dioxapentacyclo[15.3.1.02,15.04,13.06,11]henicosa-2(15),3,6(11),7,9,13-hexaene-5,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O7/c1-20-4-2-3-12(26-20)16-13(27-20)7-10-15(19(16)25)18(24)14-9(17(10)23)5-8(21)6-11(14)22/h5-7,12,21-22,25H,2-4H2,1H3/t12-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYFFZJHGQCKWMV-YUNKPMOVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC(O1)C3=C(O2)C=C4C(=C3O)C(=O)C5=C(C4=O)C=C(C=C5O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC[C@H](O1)C3=C(O2)C=C4C(=C3O)C(=O)C5=C(C4=O)C=C(C=C5O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10891789
Record name Averufin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10891789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Averufin

CAS RN

14016-29-6
Record name Averufin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14016-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Averufin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014016296
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Averufin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10891789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AVERUFIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7R1N64C5MZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does averufin affect mitochondrial function?

A1: Averufin acts as a potent uncoupler of oxidative phosphorylation in mitochondria. [, , , ] This means it disrupts the proton gradient across the mitochondrial membrane, which is essential for ATP synthesis. [, , ] At higher concentrations, averufin can also directly inhibit the electron transport chain, specifically at the ubiquinol-cytochrome c reductase complex (complex III). [, ]

Q2: What are the downstream effects of averufin's interaction with mitochondria?

A2: By disrupting mitochondrial function, averufin can lead to a decrease in ATP production, ultimately affecting cellular energy balance. [, , ] This can have various consequences for cellular function and viability, potentially contributing to its cytotoxic effects.

Q3: What is the molecular formula and weight of averufin?

A3: The molecular formula of averufin is C20H16O7, and its molecular weight is 368.34 g/mol. [, , ]

Q4: What are the key spectroscopic features of averufin?

A4: Averufin's structure has been elucidated using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS). [, , , ] Key features in its NMR spectrum include signals corresponding to the anthraquinone core, the side chain methyl groups, and the hydroxyl protons. [, ] MS analysis typically shows a prominent molecular ion peak at m/z 368, along with characteristic fragment ions. [, ]

Q5: What is the role of averufin in aflatoxin biosynthesis?

A5: Averufin is a crucial intermediate in the biosynthesis of aflatoxin B1. [, , , , ] It is synthesized from acetate units via a polyketide pathway. [, , ]

Q6: Which enzymes are involved in the conversion of averufin to downstream aflatoxin precursors?

A6: Several enzymes contribute to the conversion of averufin to subsequent intermediates in the aflatoxin pathway: * avnA gene product (CYP60A1): A cytochrome P-450 monooxygenase that converts averantin to averufin. [] * adhA gene product: A short-chain alcohol dehydrogenase that converts 5′-hydroxyaverantin to averufin via 5′-oxoaverantin. [, , ] * Microsomal enzyme: Catalyzes the conversion of (1'S,5'S)-averufin to hydroxyversicolorone. [] * Cytosol monooxygenase and VHA reductase: Convert hydroxyversicolorone to versiconal hemiacetal acetate via a metabolic grid involving versicolorone, versiconol acetate, and potentially versicolorol. []

Q7: How does the structure of averufin relate to its position in the aflatoxin biosynthetic pathway?

A7: The structure of averufin, with its anthraquinone core and specific side chain, is strategically important. It sets the stage for the formation of the bisfuran ring system and the complex, highly substituted ring system characteristic of aflatoxins. [, , , , ]

Q8: Have any genes been identified that are involved in averufin biosynthesis?

A8: Yes, several genes within the aflatoxin biosynthesis gene cluster have been implicated in averufin formation: * avnA (ord-1): Encodes a cytochrome P450 monooxygenase responsible for converting averantin to averufin. [] * adhA: Encodes a short-chain alcohol dehydrogenase involved in converting 5′-hydroxyaverantin to averufin. []

Q9: How have genetic studies contributed to understanding averufin's role in aflatoxin biosynthesis?

A9: Mutant strains of Aspergillus parasiticus, deficient in specific enzymes within the aflatoxin pathway, have been instrumental in identifying and characterizing intermediates like averufin. [, , , ] By analyzing the accumulated metabolites in these mutants, researchers have been able to decipher the sequence of enzymatic steps in the pathway. [, , ] Moreover, genetic complementation studies, where genes are introduced into mutant strains, have helped confirm the functions of specific genes and their encoded enzymes in the pathway. []

Q10: What analytical techniques are commonly used to identify and quantify averufin?

A11: Several analytical methods are employed for averufin analysis: * Thin-layer chromatography (TLC): A simple and rapid technique for separating and tentatively identifying averufin based on its migration pattern compared to standards. [, , ] * High-performance liquid chromatography (HPLC): Enables more precise separation and quantification of averufin, particularly when coupled with sensitive detectors like UV-Vis or mass spectrometry. [, ] * Nuclear magnetic resonance (NMR) spectroscopy: Provides detailed structural information about averufin, including 1H and 13C assignments, and is essential for characterizing new metabolites. [, ] * Mass spectrometry (MS): Determines the molecular weight of averufin and its fragmentation pattern, aiding in identification and confirmation of its structure. [, ]

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